2-Bromooctane
Overview
Description
Synthesis Analysis
The synthesis of brominated alkanes like 2-bromobutane can be achieved through various methods. One approach involves the reaction of an alcohol with sodium bromide and concentrated sulfuric acid, as demonstrated in the synthesis of 2-bromobutane from isobutyl alcohol . Another method includes a bromine-radical mediated three-component coupling reaction, which was used to synthesize 2-bromo-1,7-dienes . Additionally, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized via the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine .
Molecular Structure Analysis
The molecular structure of brominated alkanes can be complex due to the presence of multiple conformers. For instance, 2-bromobutane has three possible conformers: G+, A, and G-, and their energy differences are very small, which means that spectra of all conformers can be observed . Gas-phase electron diffraction and ab initio molecular orbital calculations have been used to investigate the structure and conformational composition of 2-bromobutane .
Chemical Reactions Analysis
Brominated alkanes participate in various chemical reactions. For example, 2-bromo-1,6-dienes can be catalytically cyclised to different ring structures using Wilkinson's catalyst or palladium catalysts, with the addition of tetraethylammonium salts improving selectivity . The 3,4-bis(methylene)cyclopentanes formed in these reactions can further undergo Diels-Alder reactions .
Physical and Chemical Properties Analysis
The physical properties of brominated alkanes can be quite distinctive. 2-Bromo-2, 3, 3-trimethylbutane forms a plastic crystal with a body-centered cubic lattice and undergoes a phase transition at about -114°C . The rotational spectrum of 2-bromobutane has been observed and analyzed, providing information on the gas-phase properties of the molecule . The electronic and non-linear optical (NLO) properties of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives have been studied using Frontier molecular orbital analysis, non-linear optical properties, and molecular electrostatic potential studies .
Scientific Research Applications
Synthesis of 2-Hydroxyethyl n-Octyl Sulfide
A study by Zhang Ya-dong (2010) demonstrates the synthesis of 2-hydroxyethyl n-octyl sulfide using 1-bromooctane and mercaptoethanol. This process employs phase transfer catalysis under solvent-free conditions, offering high yields and potential for industrial application due to its mild reaction conditions and simple operation (Zhang Ya-dong, 2010).
Catalytic Reduction Studies
Guyon et al. (2002) explored the catalytic reduction of 1-bromooctane by nickel(I) salen, highlighting the production of various hydrocarbons and the involvement of octyl radicals in the reaction process (Guyon et al., 2002). Similarly, Ji et al. (2008) investigated the catalytic reduction of 1- and 2-bromooctanes using a dinickel Schiff base complex, revealing a slightly higher yield of octyl dimers for the electrochemical reduction of 2-bromooctane (Ji et al., 2008).
Formation of Aldehydes and Ketones
Vanalabhpatana and Peters (2003) reported the formation of aldehydes and ketones through the reduction of alkyl monohalides, including 1-bromooctane, using electrogenerated nickel(I) salen. This study highlights the role of various factors like water, oxygen, and light in the reaction process (Vanalabhpatana & Peters, 2003).
Adsorption Material for Haloalkane Isomers
Wu et al. (2022) developed a solid supramolecular adsorption material capable of separating haloalkane isomers, including 1-/2-bromoalkane, with high selectivity. This finding has significant implications for distillation-free strategies in isomer separation (Wu et al., 2022).
Vibrational Analysis
Singh et al. (2010) conducted a vibrational analysis of 1-bromooctane using Fourier transform infrared and Raman spectra. Their study provides insights into the molecule's structure and conformations in its liquid phase (Singh et al., 2010).
Synthesis of 4-Octanoxy Benzoic Acid
Wang Wen-bo (2005) synthesized 4-octanoxy benzoic acid using 1-bromooctane and methyl o-hydroxybenzoate, demonstrating a methodology for producing this compound and confirming its structure through IR spectra (Wang Wen-bo, 2005).
Safety And Hazards
properties
IUPAC Name |
2-bromooctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJHYGJLHCGQHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880631 | |
Record name | octane, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromooctane | |
CAS RN |
557-35-7 | |
Record name | 2-Bromooctane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=557-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | sec-Octyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromooctane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8060 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octane, 2-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | octane, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromooctane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.339 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SEC-OCTYL BROMIDE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K51199TJ7S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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